2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
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Overview
Description
2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound with the molecular formula C10H9F3O. It is a colorless liquid with a strong odor and is known for its polar nature, allowing it to dissolve in polar solvents . This compound is of significant interest due to its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo electrophilic substitution reactions, often facilitated by catalysts like palladium or nickel.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: 2-[3-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or altering protein conformation . The compound’s polar nature also enables it to form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-[3-(trifluoromethyl)phenyl]propan-1-ol: Similar structure but lacks the double bond in the prop-2-en-1-ol moiety.
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Contains an amide group instead of the alcohol group.
3-(trifluoromethyl)cinnamic acid: Contains a carboxylic acid group instead of the alcohol group.
Uniqueness
2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its combination of a trifluoromethyl group and an allylic alcohol moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
195528-46-2 |
---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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